(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16325833
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O5 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3 |
| Standard InChI Key | SBTUHSVXTPDLMV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC |
Introduction
Structural and Physicochemical Characteristics
The compound’s structure is defined by:
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Pyrrolidine-2,3-dione core: A bicyclic system with carbonyl groups at positions 2 and 3.
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Furan-2-yl(hydroxy)methylidene group: A conjugated system linking the furan ring to the pyrrolidine core via a hydroxy-substituted methylene bridge.
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3-Methoxyphenyl substituent: Enhances aromatic electron density and potential hydrogen-bonding interactions.
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3-(Dimethylamino)propyl side chain: Provides lipophilic and basic characteristics for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₅ |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
| SMILES | CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC |
| PubChem CID | 4366307 |
| InChIKey | SBTUHSVXTPDLMV-UHFFFAOYSA-N |
Synthesis and Characterization
Analytical Characterization
Purity and structure confirmation rely on:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Proton (¹H) and carbon (¹³C) NMR spectra confirm regiochemistry and substituent positions. |
| Mass Spectrometry | High-resolution MS (HRMS) verifies molecular weight and isotopic distribution. |
| Infrared Spectroscopy (IR) | Identifies functional groups (e.g., carbonyl C=O at ~1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹). |
| Feature | Hypothetical Role |
|---|---|
| Furan ring | Electron-rich aromatic system for π-π stacking or redox activity. |
| Methoxyphenyl group | Hydrogen-bond acceptor/donor for target binding. |
| Dimethylamino chain | Basicity for ion-dipole interactions or membrane permeability. |
Data Tables and Reference Information
Molecular Identifiers
| Identifier | Details |
|---|---|
| PubChem CID | 4366307 |
| InChI | InChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3 |
| Synonyms | 371137-85-8, Oprea1_711579, STK619455, STK897484 |
Comparative Analysis with Related Compounds
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